molecular formula C87H63N6PS B14116507 sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium

sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium

Cat. No.: B14116507
M. Wt: 1255.5 g/mol
InChI Key: WQBFAXMQSROWQZ-UHFFFAOYSA-N
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Description

Sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate, also known as L-Thyroxine sodium, is the sodium salt of the naturally occurring thyroid hormone thyroxine (T4). This compound plays a crucial role in regulating metabolism, growth, and development in humans and other animals. It is commonly used in the treatment of hypothyroidism and other thyroid-related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Thyroxine sodium typically involves the iodination of L-tyrosine to produce 3,5-diiodo-L-tyrosine, followed by further iodination to form 3,5,3’,5’-tetraiodo-L-thyronine (T4). The final step involves the conversion of T4 to its sodium salt form .

    Iodination of L-Tyrosine:

    Conversion to T4:

    Formation of Sodium Salt:

Industrial Production Methods

Industrial production of L-Thyroxine sodium involves similar synthetic routes but on a larger scale. The process is optimized to reduce impurities and increase yield. Advanced purification techniques, such as crystallization and chromatography, are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Thyroxine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Thyroxine sodium is extensively used in scientific research due to its significant biological activities. Some key applications include:

    Chemistry: Studying the synthesis and reactivity of iodinated organic compounds.

    Biology: Investigating the role of thyroid hormones in cellular metabolism and development.

    Medicine: Developing treatments for thyroid disorders and studying the pharmacokinetics of thyroid hormones.

    Industry: Producing thyroid hormone supplements and diagnostic agents

Mechanism of Action

L-Thyroxine sodium exerts its effects by mimicking the natural thyroid hormone thyroxine (T4). It binds to thyroid hormone receptors in the nucleus of target cells, leading to the transcriptional activation of thyroid-responsive genes. This results in increased metabolic rate, protein synthesis, and overall energy expenditure .

Comparison with Similar Compounds

L-Thyroxine sodium is unique due to its high iodine content and specific biological activity. Similar compounds include:

L-Thyroxine sodium stands out due to its widespread use in clinical settings and its critical role in thyroid hormone replacement therapy .

Properties

Molecular Formula

C87H63N6PS

Molecular Weight

1255.5 g/mol

IUPAC Name

12,18,30,36,50,56-hexamethyl-22,40,60-tris(4-methylphenyl)-5-sulfanylidene-8,22,26,40,46,60-hexaza-5λ5-phosphaoctadecacyclo[44.14.2.17,23.113,17.131,35.141,45.151,55.03,8.04,62.05,44.06,25.09,14.016,21.026,43.027,32.034,39.047,52.054,59]heptahexaconta-1(61),2,4(62),6,9,11,13(67),14,16(21),17,19,23(66),24,27,29,31(65),32,34(39),35,37,41,43,45(64),47,49,51(63),52,54(59),55,57-triacontaene

InChI

InChI=1S/C87H63N6PS/c1-46-10-22-55(23-11-46)88-58-34-79-85-82(37-58)92-77-32-20-53(8)65-41-62-50(5)17-29-74(68(62)44-71(65)77)89(56-24-12-47(2)13-25-56)59-35-80(92)86-84(39-59)93-78-33-21-54(9)66-42-63-51(6)18-30-75(69(63)45-72(66)78)90(57-26-14-48(3)15-27-57)60-36-81(93)87(94(85,86)95)83(38-60)91(79)76-31-19-52(7)64-40-61-49(4)16-28-73(88)67(61)43-70(64)76/h10-45H,1-9H3

InChI Key

WQBFAXMQSROWQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C5C(=CC=C(C5=CC4=C(C=C3)C)C)N6C7=CC8=CC9=C7P1(=S)C3=C6C=C2C=C3N2C3=CC=C(C4=CC5=C(C=CC(=C5C=C34)N(C3=CC2=C1C(=C3)N9C1=CC=C(C2=CC3=C(C=CC(=C3C=C12)N8C1=CC=C(C=C1)C)C)C)C1=CC=C(C=C1)C)C)C

Origin of Product

United States

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